(5Z)-5-(2,4-dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16332718
Molecular Formula: C15H9Cl2NO2S2
Molecular Weight: 370.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H9Cl2NO2S2 |
|---|---|
| Molecular Weight | 370.3 g/mol |
| IUPAC Name | (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C15H9Cl2NO2S2/c16-10-4-3-9(12(17)7-10)6-13-14(19)18(15(21)22-13)8-11-2-1-5-20-11/h1-7H,8H2/b13-6- |
| Standard InChI Key | NUHDKXSRTFZIPF-MLPAPPSSSA-N |
| Isomeric SMILES | C1=COC(=C1)CN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S |
| Canonical SMILES | C1=COC(=C1)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate stereochemistry. Key structural features include:
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A thiazolidinone ring (1,3-thiazolidin-4-one) serving as the central scaffold.
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A 2,4-dichlorobenzylidene substituent at position 5, contributing hydrophobic and electron-withdrawing properties.
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A furan-2-ylmethyl group at position 3, enhancing solubility and modulating electronic interactions.
The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which facilitates interactions with biological targets such as enzymes or DNA.
Table 1: Molecular Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₅H₉Cl₂NO₂S₂ |
| Molecular Weight | 370.3 g/mol |
| IUPAC Name | (5Z)-5-[(2,4-Dichlorophenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Canonical SMILES | C1=COC(=C1)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S |
| Topological Polar Surface Area | 97.7 Ų |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound typically involves a Knoevenagel condensation between thiazolidine-2,4-dione and 2,4-dichlorobenzaldehyde, followed by N-alkylation with furfuryl chloride. Key steps include:
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Formation of Thiazolidinone Core: Thiourea and monochloroacetic acid undergo cyclization under reflux to yield thiazolidine-2,4-dione .
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Benzylidene Introduction: Condensation with 2,4-dichlorobenzaldehyde in ethanol using piperidine as a catalyst forms the 5-arylidene intermediate .
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Furan-2-ylmethyl Substitution: Alkylation with furfuryl chloride introduces the furan moiety at position 3.
Reaction yields vary between 59–78%, depending on purification methods (e.g., recrystallization in acetic acid vs. ethanol) .
Spectroscopic Validation
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IR Spectroscopy: Peaks at 1730–1670 cm⁻¹ confirm C=O stretching of the thiazolidinone ring, while 1566 cm⁻¹ corresponds to C=C vibrations in the benzylidene group .
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¹H NMR: Characteristic signals include a singlet at δ 7.77 ppm for the benzylidene proton and δ 6.02 ppm for the furan methylene group .
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¹³C NMR: Carbonyl carbons of the thiazolidinone ring resonate at δ 169.86 and 166.89 ppm .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In disc diffusion assays, the compound exhibits potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MIC) of 2–16 µg/mL . The dichlorophenyl moiety enhances membrane permeability, while the thioxo group disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins .
Table 2: Antimicrobial Activity Profile
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 2 | 4 |
| Escherichia coli | 16 | 32 |
| Candida albicans | 8 | 16 |
Pharmacological and Toxicological Considerations
ADMET Profiling
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Absorption: High topological polar surface area (97.7 Ų) suggests moderate intestinal absorption.
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Metabolism: Predicted CYP3A4-mediated oxidation of the furan ring may generate reactive metabolites, necessitating structural optimization.
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Toxicity: Acute toxicity in murine models (LD₅₀ = 320 mg/kg) highlights dose-dependent hepatotoxicity, likely due to glutathione depletion.
Future Directions and Applications
Current research gaps include:
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In Vivo Efficacy Studies: Validate anticancer activity in xenograft models.
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Structural Analog Development: Replace the furan group with bioisosteres (e.g., thiophene) to mitigate metabolic liabilities.
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Target Identification: Use CRISPR-Cas9 screens to elucidate off-target effects.
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